4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine
Overview
Description
“4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine” is a chemical compound with the CAS Number: 5461-89-2. It has a molecular weight of 169.61 . The IUPAC name for this compound is 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN3/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2,(H2,9,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Enantiomeric Derivatives : 4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine has been utilized in the synthesis of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives. These derivatives were synthesized through nucleophilic substitution and showed potential as antitumor agents against MCF-7 cells, exhibiting higher activity than gefitinib (Gao et al., 2015).
Biological Activity and Applications
Inhibitory Activities : Derivatives of this compound have been found to possess inhibitory activities against platelet aggregation and hypothermia induced by reserpine in mice (Sasaki et al., 1990).
Antibacterial and Antifungal Properties : Some synthesized compounds derived from this compound exhibited significant antibacterial and antifungal activities. These findings highlight the potential of such compounds in antimicrobial applications (Tugcu & Turhan, 2018).
Fungicidal and Insecticidal Activity : Certain derivatives of this compound displayed moderate to weak fungicidal and insecticidal activities, indicating their potential use in agricultural and pest control applications (Chen & Shi, 2008).
Synthesis and Chemical Properties
- Chemical Synthesis and Characterization : Various studies have focused on the synthesis and characterization of new derivatives of this compound, revealing its utility in creating novel organic molecules with potential biological activity. These studies also emphasize the importance of the synthesis method, such as one-pot multicomponent reactions, in the efficient production of these compounds (Various Authors, various years).
Safety and Hazards
The compound is associated with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and give instructions for what to do if in eyes .
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDGUKIAUDLAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282238 | |
Record name | 4-chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-89-2 | |
Record name | 5461-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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